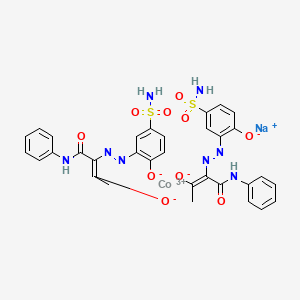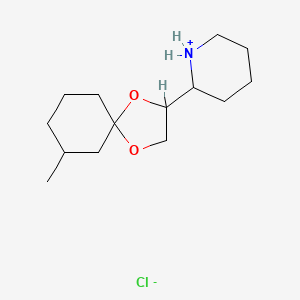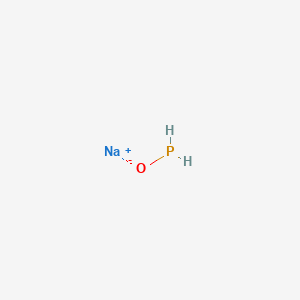![molecular formula C18H14 B13758924 7-methyl-7H-benzo[c]fluorene CAS No. 52086-07-4](/img/structure/B13758924.png)
7-methyl-7H-benzo[c]fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-7H-benzo[c]fluorene is a heterocyclic organic compound with the molecular formula C18H14. It is a derivative of benzo[c]fluorene, characterized by the presence of a methyl group at the 7th position. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their complex structures and significant chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-7H-benzo[c]fluorene typically involves the following steps:
Starting Material: The synthesis begins with 1-bromo-naphthalene.
Intermediate Formation: Through a series of reactions, including bromination and dehydrobromination, intermediates such as 2-(1-naphthyl)benzaldehyde and this compound are formed.
Final Product: The final step involves the cyclization and methylation of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing reaction conditions such as temperature, catalysts, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7H-benzo[c]fluorene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c]fluorenone derivatives, while reduction may produce various hydrogenated forms of the compound .
Scientific Research Applications
7-Methyl-7H-benzo[c]fluorene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Medicine: Its ability to form DNA adducts also makes it a candidate for studying the effects of environmental pollutants on human health.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 7-methyl-7H-benzo[c]fluorene involves its interaction with DNA to form adducts. This process is facilitated by the enzyme cytochrome P450, which metabolizes the compound into reactive intermediates capable of binding to DNA. These DNA adducts can lead to mutations and potentially carcinogenic effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[c]fluorene: The parent compound without the methyl group.
7H-benzo[c]fluorene: Another isomer with similar properties.
11H-benzo[a]fluorene: A related compound with a different ring structure
Uniqueness
7-Methyl-7H-benzo[c]fluorene is unique due to the presence of the methyl group at the 7th position, which influences its chemical reactivity and biological interactions. This structural modification can affect its ability to form DNA adducts and its overall stability compared to its non-methylated counterparts .
Properties
CAS No. |
52086-07-4 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
7-methyl-7H-benzo[c]fluorene |
InChI |
InChI=1S/C18H14/c1-12-14-7-4-5-9-17(14)18-15(12)11-10-13-6-2-3-8-16(13)18/h2-12H,1H3 |
InChI Key |
UMFMSMTZMLZPLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C14 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


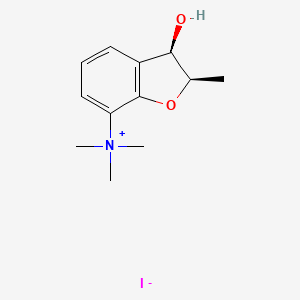
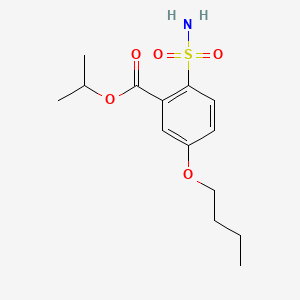
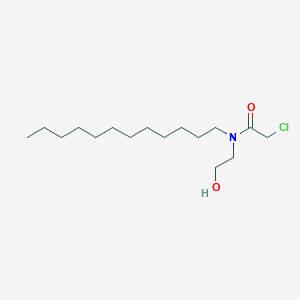
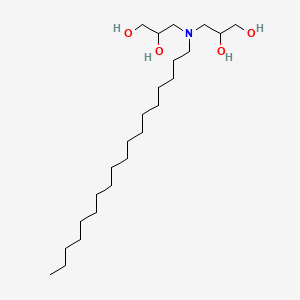
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B13758873.png)
![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)

![N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline](/img/structure/B13758887.png)

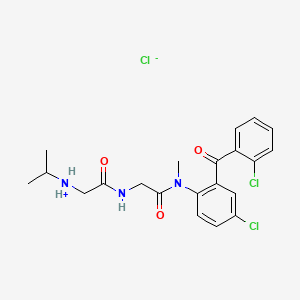
![N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B13758898.png)
